

physical and chemical properties of Methyl 4-prenyloxycinnamate

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Compound of Interest

Compound Name: Methyl 4-prenyloxycinnamate

Cat. No.: B1163448

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An In-depth Technical Guide on Methyl 4-prenyloxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-prenyloxycinnamate, a derivative of cinnamic acid, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Methyl 4-prenyloxycinnamate is a phenylpropanoid derivative. While specific experimentally determined physical constants are not widely reported in publicly available literature, its fundamental properties can be summarized.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₈ O ₃	ChemSrc[1]
Molecular Weight	246.30 g/mol	BioCrick[2]
Appearance	Powder	BioCrick[2]
Storage Conditions	2-8°C, sealed, cool, and dry	ChemSrc, BioCrick[1][2]

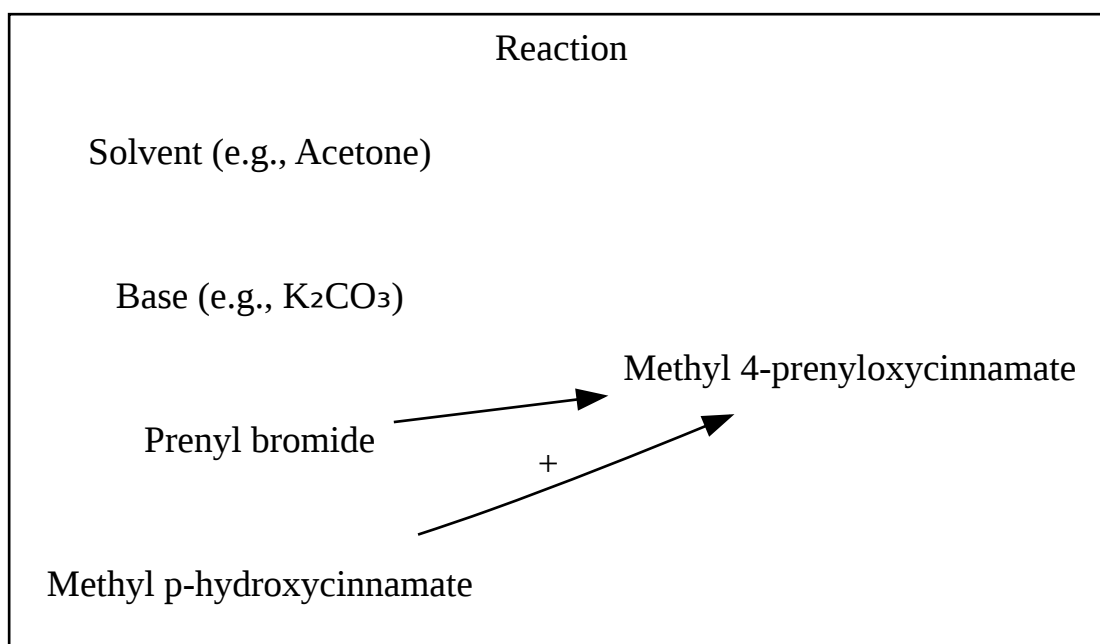
Note: Specific values for melting point, boiling point, and solubility are not readily available in the cited literature. These properties would need to be determined experimentally.

Synthesis and Purification

The synthesis of **Methyl 4-prenyloxycinnamate** can be achieved via a Williamson ether synthesis, a well-established method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide.

Synthesis Protocol: Williamson Ether Synthesis

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **Methyl 4-prenyloxycinnamate**.

Materials:

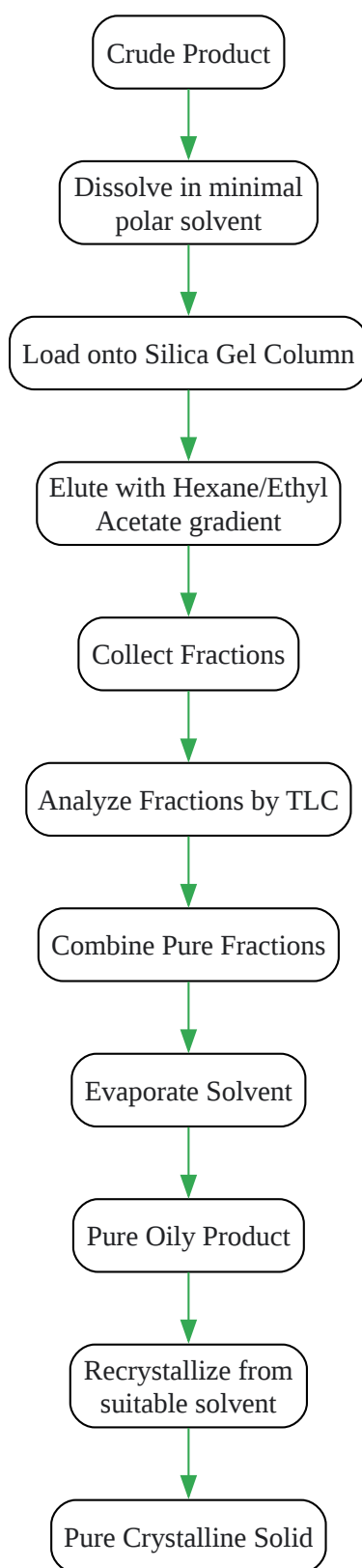
- Methyl p-hydroxycinnamate
- Prenyl bromide (3-methyl-2-butenyl bromide)
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetone or another appropriate polar aprotic solvent
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of methyl p-hydroxycinnamate in acetone, add potassium carbonate.
- Stir the mixture at room temperature for 30 minutes.
- Add prenyl bromide to the reaction mixture.
- Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, filter the reaction mixture to remove the inorganic base.
- Evaporate the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography and Recrystallization

Workflow:



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Figure 2: Workflow for the purification of **Methyl 4-prenyloxycinnamate**.

Procedure:

- The crude product is purified by flash column chromatography on silica gel.
- A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed.
- Fractions are collected and analyzed by TLC to identify those containing the pure product.
- The fractions containing the pure compound are combined and the solvent is evaporated.
- If the product is an oil, it can be further purified by recrystallization from a suitable solvent or solvent system to yield a crystalline solid.

Spectroscopic Characterization

The structure of **Methyl 4-prenyloxycinnamate** is confirmed using various spectroscopic techniques. While a specific complete dataset for this exact molecule is not readily available, the expected characteristic signals are described below based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamate group, the methyl ester protons, the methylene protons of the prenyl group, the vinyl proton of the prenyl group, and the two methyl groups of the prenyl moiety. The coupling constants between the vinyl protons of the cinnamate group will be indicative of the trans configuration.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons of both the cinnamate and prenyl groups, the methyl carbon of the ester, the methylene carbon of the prenyl group, and the two methyl carbons of the prenyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

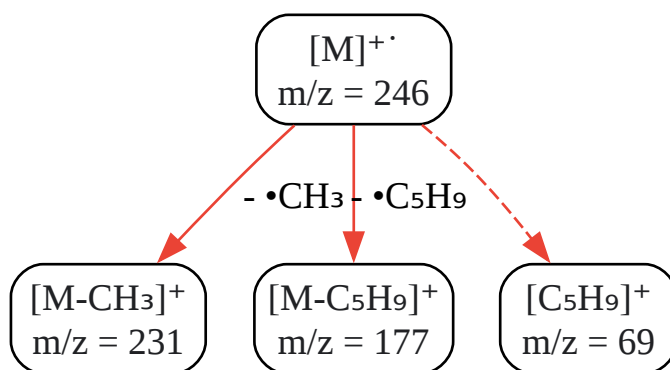
The FT-IR spectrum of **Methyl 4-prenyloxycinnamate** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group
~3050-3000	Aromatic and Vinyl C-H stretch
~2950-2850	Aliphatic C-H stretch
~1715	C=O stretch (ester)
~1630	C=C stretch (alkene)
~1600, 1510	C=C stretch (aromatic)
~1250, 1170	C-O stretch (ester and ether)

Mass Spectrometry (MS)

In a mass spectrum, **Methyl 4-prenyloxycinnamate** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (246.30 g/mol). The fragmentation pattern would likely involve the loss of the methyl group from the ester (-15 Da), the methoxycarbonyl group (-59 Da), and cleavage of the prenyl group.

Potential Fragmentation Pathway:



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Figure 3: A simplified potential fragmentation pathway for **Methyl 4-prenyloxycinnamate** in mass spectrometry.

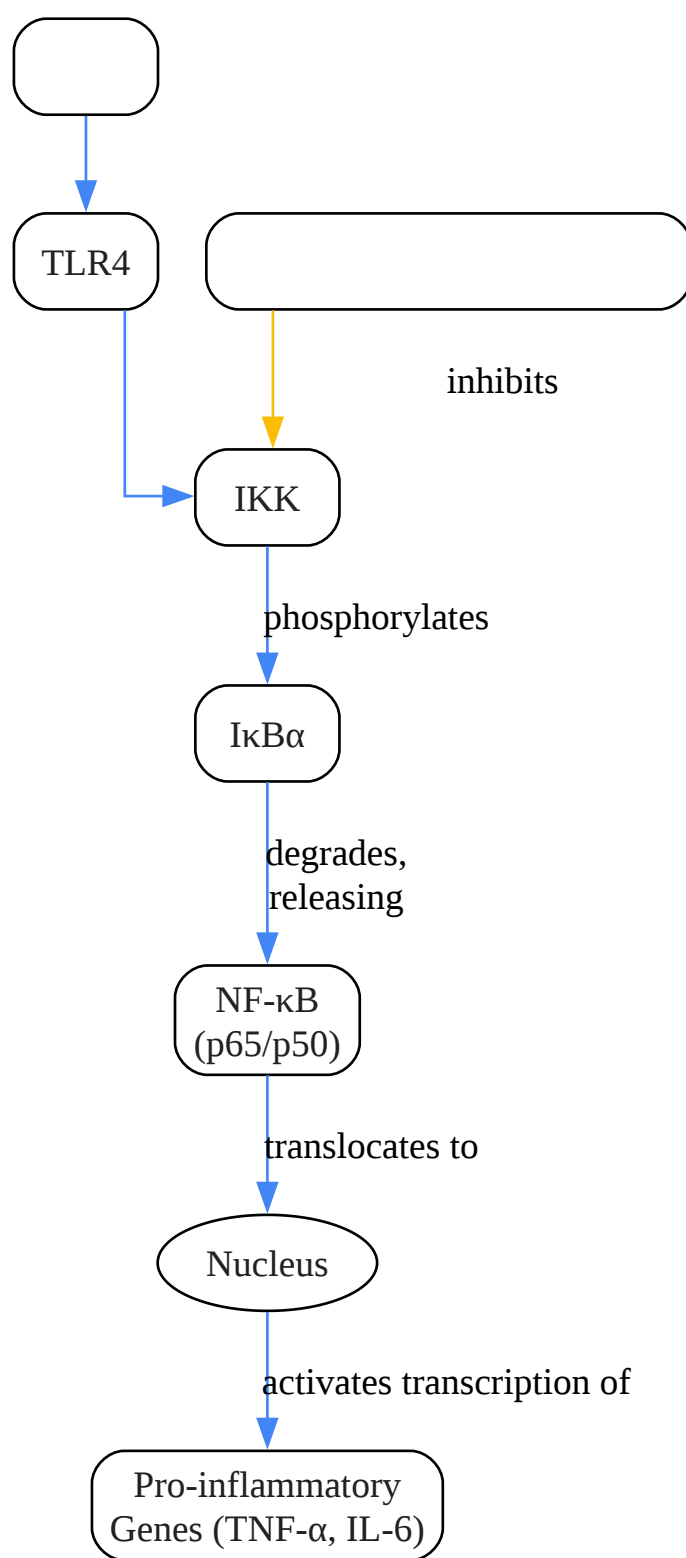
Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of **Methyl 4-prenyloxycinnamate** are limited, derivatives of cinnamic acid are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. A plausible mechanism for **Methyl 4-prenyloxycinnamate** could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Hypothesized NF-κB Inhibition Pathway:



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References

- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
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